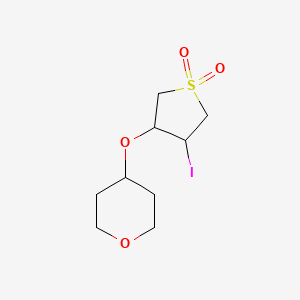

3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione

Description

3-Iodo-4-(oxan-4-yloxy)-1λ⁶-thiolane-1,1-dione is a sulfone-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring system substituted with an iodine atom at position 3 and a tetrahydropyranyloxy (oxan-4-yloxy) group at position 2. This compound is of interest in medicinal and synthetic chemistry due to its unique electronic and steric properties, which may influence binding interactions or catalytic behavior.

Properties

Molecular Formula |

C9H15IO4S |

|---|---|

Molecular Weight |

346.18 g/mol |

IUPAC Name |

3-iodo-4-(oxan-4-yloxy)thiolane 1,1-dioxide |

InChI |

InChI=1S/C9H15IO4S/c10-8-5-15(11,12)6-9(8)14-7-1-3-13-4-2-7/h7-9H,1-6H2 |

InChI Key |

CLKODEGEAOLYAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1OC2CS(=O)(=O)CC2I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by using a tetrahydropyran derivative.

Introduction of the Iodine Atom: The iodine atom is introduced through an iodination reaction, often using iodine or an iodine-containing reagent.

Formation of the Thiolane Ring: The thiolane ring is formed by cyclization of a suitable dithiol or by using a thiolane derivative.

Oxidation to Sulfone: The thiolane ring is oxidized to a sulfone using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of 3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a thiolane.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium iodide, potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiolanes.

Substitution: Various substituted thiolanes depending on the nucleophile used.

Scientific Research Applications

3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and sulfone group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways depending on its structure and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on isoindoline-1,3-dione derivatives (e.g., compounds 13c , 14 , and 15 ), which share functional groups such as sulfonyl or carbonyl moieties but differ in core structure and substituents. Below is a systematic comparison based on structural, synthetic, and spectroscopic data:

Table 1: Key Properties of 3-Iodo-4-(oxan-4-yloxy)-1λ⁶-thiolane-1,1-dione and Analogous Compounds

Structural and Electronic Differences

- Core Heterocycle : The thiolane-1,1-dione core in the target compound differs from the isoindoline-1,3-dione systems in 13c , 14 , and 15 . The thiolane ring (5-membered, sulfur-containing) may confer distinct conformational flexibility compared to the fused benzene ring in isoindoline derivatives.

- In contrast, the phenyl and benzohydrazide groups in 13c and 15 enable π-π stacking or hydrogen bonding. The oxan-4-yloxy group may improve solubility compared to hydrophobic substituents like methyl or phenyl.

Spectroscopic Trends

- IR Spectroscopy : All compounds in the evidence show strong C=O stretches (~1700–1780 cm⁻¹) . The target compound would likely exhibit similar bands for the sulfonyl groups, with additional signals for the oxan-4-yloxy ether (C-O-C).

- Mass Spectrometry : The molecular ion peaks (M⁺) of 13c , 14 , and 15 correlate with their molecular weights. For the target compound, a higher molecular weight (due to iodine) would result in a distinct M⁺ signal.

Research Implications and Limitations

Future work should prioritize synthesizing the target compound and characterizing its physicochemical and biological properties to validate hypotheses derived from structural analogs.

Biological Activity

3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, characterization, and evaluation of its pharmacological effects.

The molecular formula of 3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione is C9H15IO4S, with a molecular weight of 304.19 g/mol. The compound features a thiolane ring and an iodo substituent, which may contribute to its biological activity by influencing its interaction with biological targets.

Synthesis and Characterization

The synthesis of 3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione typically involves the introduction of the iodo group and the formation of the oxan ether. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Antioxidant Activity

Recent studies have shown that derivatives of thiolane compounds exhibit significant antioxidant properties. For instance, a related study reported that certain oxadiazole-thioether derivatives demonstrated moderate antioxidant activity when compared to standard antioxidants like butylated hydroxy anisole (BHA) . The antioxidant capacity is crucial for therapeutic applications as it helps in mitigating oxidative stress-related diseases.

Cytotoxicity

The cytotoxic effects of 3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione have been evaluated against various cancer cell lines. In vitro studies indicate that compounds with similar structures can exhibit significant cytotoxic effects against human lung cancer cell lines (A549) with IC50 values ranging from 11.20 to 59.61 µg/mL . The mechanism behind this cytotoxicity may involve the induction of apoptosis or disruption of cellular metabolism in cancer cells.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction between 3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione and potential biological targets. These studies suggest that the compound may bind effectively to specific proteins involved in cancer progression or oxidative stress response pathways . Such interactions can provide insights into its mechanism of action and guide further development as a therapeutic agent.

Case Studies

Several case studies have documented the biological activities associated with thiolane derivatives:

- Case Study 1 : A study explored various thiolane derivatives for their anticancer properties, highlighting that modifications at specific positions significantly influenced their efficacy against A549 cells.

- Case Study 2 : Another investigation focused on the antioxidant capabilities of thiolane compounds, demonstrating their potential in preventing oxidative damage in cellular models.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.